2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide
Overview
Description
2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide is an organic compound characterized by the presence of two chlorine atoms, a cyanoethyl group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 2,5-dichlorobenzoyl chloride and N-methyl-2-cyanoethylamine
Catalyst: Triethylamine
Solvent: Dichloromethane
Temperature: Controlled to maintain optimal reaction rates
Purification: Crystallization or chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The cyanoethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Hydrolysis: 2,5-dichlorobenzoic acid and N-methyl-2-cyanoethylamine.
Oxidation: 2,5-dichloro-N-(2-carboxyethyl)-N-methylbenzamide.
Scientific Research Applications
2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide exerts its effects involves interactions with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The chlorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(2-cyanoethyl)-N-phenylbenzamide
- 2,5-dichloro-N-(2-cyanoethyl)benzenesulfonamide
- 2,5-dichloro-N-(2-cyanoethyl)-N-(2-ethylbutyl)-3-thiophenecarboxamide
Uniqueness
2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of the methyl group differentiates it from other similar compounds, potentially affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2,5-dichloro-N-(2-cyanoethyl)-N-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-15(6-2-5-14)11(16)9-7-8(12)3-4-10(9)13/h3-4,7H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDIORDXAZUAPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)C1=C(C=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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